Product packaging for Ethyl 2-chloro-3-nitrobenzoate(Cat. No.:CAS No. 3979-45-1)

Ethyl 2-chloro-3-nitrobenzoate

Cat. No.: B1281701
CAS No.: 3979-45-1
M. Wt: 229.62 g/mol
InChI Key: RFKXQGCBYQQWNX-UHFFFAOYSA-N
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Description

Historical Development and Early Academic Investigations of Halogenated Nitrobenzoates

The study of halogenated nitrobenzoates is intrinsically linked to the broader history of aromatic chemistry, which began in the 19th century with the discovery of benzene (B151609) and the subsequent exploration of its reactivity. The foundational reactions that enable the synthesis of compounds like ethyl 2-chloro-3-nitrobenzoate (B8449086), namely electrophilic aromatic substitution, have been the subject of academic inquiry for well over a century.

Early investigations into aromatic compounds focused on reactions such as nitration and halogenation. The nitration of aromatic rings using mixtures of nitric and sulfuric acid became a standard method for introducing nitro groups. univ-ouargla.dz Similarly, methods for the direct halogenation of aromatic systems were developed. The synthesis of halogenated benzoic acids, the precursors to their ester derivatives, was an early focus. For instance, the production of 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid involves nitration, a process that often yields isomeric mixtures, including the 2-chloro-3-nitrobenzoic acid isomer. google.com

The development of methods to selectively synthesize specific isomers of halogenated nitroaromatic compounds has been a significant area of research. The relative positions of the halogen and nitro groups on the aromatic ring profoundly influence the compound's reactivity and the stereochemistry of subsequent reactions. researchgate.net Early work involved characterizing the reactivity of these compounds, noting that the nitro group could be reduced to an amine and the halogen could be displaced via nucleophilic aromatic substitution. These early fundamental studies laid the groundwork for the eventual use of halogenated nitrobenzoates as key intermediates in targeted organic synthesis.

Significance as a Key Intermediate in Advanced Organic Synthesis

Ethyl 2-chloro-3-nitrobenzoate is primarily valued as a reactive chemical intermediate in the synthesis of more elaborate organic molecules. cymitquimica.comchemimpex.com Its utility stems from the presence of three distinct functional groups—ester, chloro, and nitro—each of which can be selectively transformed. This multi-functionality allows for a stepwise and controlled construction of complex target structures, including those with applications in medicinal chemistry and materials science. google.com

The reactivity of the compound is dictated by its substituents. The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic aromatic substitution, where the chlorine atom can be replaced by various nucleophiles. Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH2) using various reducing agents, such as hydrogen gas with a palladium catalyst. rsc.org This transformation is a critical step in the synthesis of many substituted anilines and heterocyclic compounds, which are common motifs in pharmacologically active molecules.

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility. The strategic manipulation of these functional groups allows chemists to use this compound as a scaffold to build diverse molecular frameworks. For example, related halogenated nitrobenzoates are used in the synthesis of benzimidazole (B57391) derivatives and other complex heterocyclic systems. dergipark.org.tr The specific substitution pattern of this compound makes it a unique starting material for accessing particular substitution patterns in the final products that might be difficult to achieve through other synthetic routes.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3979-45-1
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Solid
Purity ≥97%
Relative Density 1.369 g/cm³
LogP 2.88
H-Bond Acceptors 4
Fsp3 0.22

Data sourced from publicly available chemical supplier information. fluorochem.co.ukbldpharm.comambeed.com

Table 2: Spectroscopic Data for a Related Isomer (Ethyl 4-chloro-3-nitrobenzoate)

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 12.930 (3)
b (Å) 7.4820 (15)
c (Å) 20.945 (4)
β (°) 92.11 (3)
Volume (ų) 2024.9 (7)
Z 8

This crystallographic data is for the related compound Ethyl 4-chloro-3-nitrobenzoate and provides an example of the type of structural analysis performed on these molecules. iucr.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO4 B1281701 Ethyl 2-chloro-3-nitrobenzoate CAS No. 3979-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXQGCBYQQWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to Ethyl 2-chloro-3-nitrobenzoate (B8449086)

The synthesis of Ethyl 2-chloro-3-nitrobenzoate is primarily achieved through well-established, multi-step chemical processes that begin with substituted benzoic acids.

The classical and most common industrial synthesis involves a two-step process: the nitration of 2-chlorobenzoic acid followed by the esterification of the resulting acid.

The initial step is the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of isomers, primarily 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com The ratio of these isomers can be influenced by reaction conditions such as temperature and reaction time. google.com

The subsequent step is the Fischer esterification of the desired 2-chloro-3-nitrobenzoic acid isomer. This is typically accomplished by refluxing the acid in ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid, to yield the final product, this compound. nih.govchemicalbook.com

Table 1: Classical Synthesis Pathway Overview

Step Reaction Key Reagents Typical Conditions Product
1 Nitration 2-chlorobenzoic acid, Concentrated H₂SO₄, Concentrated HNO₃ 30-40 °C 2-chloro-3-nitrobenzoic acid (and isomers)

While the classical route remains prevalent, modern advancements focus on improving the efficiency, safety, and selectivity of the synthesis. Innovations include the use of alternative esterification catalysts to replace corrosive mineral acids. For instance, processes using polyfluoroalkanesulfonic acids as catalysts have been developed for the esterification of nitrobenzoic acids, offering high yields under controlled conditions. google.com Research also explores optimized reaction conditions to improve the regioselectivity of the initial nitration step, thereby reducing the formation of unwanted isomers and simplifying purification processes.

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. During the nitration of 2-chlorobenzoic acid, the regiochemical outcome is dictated by the directing effects of the substituents on the benzene (B151609) ring.

-Cl (Chloro) group: An ortho-, para-director, but deactivating.

-COOH (Carboxylic acid) group: A meta-director and strongly deactivating.

The incoming electrophile, the nitronium ion (NO₂⁺), is directed by both groups. The chloro group directs towards the ortho and para positions, while the carboxylic acid group directs to the meta positions. The formation of 2-chloro-3-nitrobenzoic acid occurs when the nitro group adds to the position that is ortho to the chlorine and meta to the carboxylic acid. The formation of the 2-chloro-5-nitrobenzoic acid isomer results from addition to the position that is para to the chlorine and meta to the carboxylic acid. The interplay of these electronic effects and steric hindrance determines the final isomer ratio.

Reactivity Profiles and Functional Group Interconversions of this compound

This compound possesses three primary reactive sites: the ester group, the nitro group, and the aromatic ring, allowing for a variety of chemical transformations.

The ethyl ester group can undergo several nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-chloro-3-nitrobenzoic acid. This is typically achieved under either acidic conditions (e.g., refluxing with aqueous acid) or basic conditions (saponification with a base like sodium hydroxide, followed by acidic workup).

Transesterification: The ethyl group can be exchanged for a different alkyl group by reacting this compound with another alcohol in the presence of an acid or base catalyst. For example, reacting it with methanol would yield Mthis compound.

Aminolysis: Reaction with ammonia or a primary or secondary amine leads to the formation of the corresponding amide, 2-chloro-3-nitrobenzamide. This reaction typically requires heating.

The reduction of the aromatic nitro group is one of the most significant transformations of this compound, as it converts the strongly electron-withdrawing nitro group into a versatile amino group. masterorganicchemistry.com This transformation yields Ethyl 3-amino-2-chlorobenzoate, a key building block in the synthesis of pharmaceuticals and other complex organic molecules.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Table 2: Common Methods for Nitro Group Reduction

Reagent/System Description Advantages
Metals in Acid Easily oxidized metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.comresearchgate.net Cost-effective and widely used.
Catalytic Hydrogenation Hydrogen gas (H₂) with a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. masterorganicchemistry.comcommonorganicchemistry.com Often provides high yields and clean reactions. Raney Nickel can be used to avoid dehalogenation. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) A mild reducing agent that can be used in non-aqueous, pH-neutral systems like ethanol. masterorganicchemistry.comcommonorganicchemistry.com Offers good chemoselectivity, preserving other reducible groups. commonorganicchemistry.com

| Sodium Sulfide (Na₂S) | Useful when hydrogenation or acidic conditions are not compatible with the substrate. wikipedia.orgcommonorganicchemistry.com | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

The resulting amine, Ethyl 3-amino-2-chlorobenzoate, is significantly more reactive towards electrophilic aromatic substitution than the starting nitro compound. The amino group is a strong activating, ortho-, para-director, opening up pathways for further functionalization of the aromatic ring. masterorganicchemistry.com It can also undergo a range of reactions characteristic of anilines, including diazotization to form a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a wide variety of substituents.

Reactions at the Aromatic Chlorine Substituent: Nucleophilic Aromatic Substitution (SNAr) Strategies

The chlorine atom in this compound is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group positioned ortho to the chlorine atom. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the nitro group withdraws electron density from the ring, making the carbon atom attached to the chlorine (the ipso-carbon) electrophilic and prone to attack by a nucleophile.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination Step: The aromaticity is restored by the departure of the chloride ion, which acts as the leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The nitro group at the ortho position plays a key role in stabilizing this intermediate by delocalizing the negative charge through resonance. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. A variety of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse array of substituted products.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu⁻) Product Structure Product Name
RO⁻ (Alkoxide) Ethyl 2-alkoxy-3-nitrobenzoate
R₂NH (Amine) Ethyl 2-(dialkylamino)-3-nitrobenzoate
RS⁻ (Thiolate) Ethyl 2-(alkylthio)-3-nitrobenzoate

Influence of the Nitro Group on Aromatic Ring Reactivity and Directed Functionalization

The nitro group (NO₂) is a powerful deactivating, meta-directing group in the context of electrophilic aromatic substitution (EAS), but it is a potent activating group for nucleophilic aromatic substitution (SNAr). Its influence stems from two primary electronic effects:

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions relative to the nitro group.

In this compound, the nitro group is at position 3 and the chlorine at position 2. For an incoming nucleophile targeting the C-2 position (SNAr), the nitro group is ortho to the reaction site. During the formation of the Meisenheimer intermediate, the negative charge can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization and lowering the activation energy for the reaction.

Cascade and Annulation Reactions Employing this compound

The strategic placement of the chloro, nitro, and ester functionalities on the benzene ring makes this compound an ideal precursor for cascade and annulation reactions, which allow for the rapid construction of complex heterocyclic systems in a single synthetic sequence. These reactions often begin with a nucleophilic attack at one of the functional groups, followed by an intramolecular reaction involving another.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles, particularly hydrazines, are key reagents in the transformation of this compound into valuable heterocyclic precursors. The initial reaction typically involves the nucleophilic acyl substitution at the ester carbonyl group.

The reaction of this compound with hydrazine hydrate (H₂NNH₂·H₂O) in a suitable solvent like ethanol leads to the formation of 2-chloro-3-nitrobenzohydrazide. researchgate.netresearchgate.net This transformation is a standard conversion of an ester to a hydrazide. The lone pair of electrons on the terminal nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to yield the corresponding benzohydrazide. This product is a stable intermediate that serves as a crucial building block for subsequent cyclization reactions. researchgate.net

Similarly, reacting this compound with phenylhydrazine (PhNHNH₂) or other substituted hydrazines results in the formation of the corresponding N'-substituted 2-chloro-3-nitrobenzohydrazides. nih.gov The reaction mechanism is analogous to that with hydrazine hydrate, involving a nucleophilic attack by the terminal nitrogen of the substituted hydrazine on the ester carbonyl, followed by the elimination of ethanol. The resulting N'-substituted hydrazides can also be used in subsequent cyclization reactions, allowing for the introduction of various substituents into the final heterocyclic product.

Table 2: Condensation of this compound with Hydrazines

Reagent Reaction Type Product
Hydrazine Hydrate Nucleophilic Acyl Substitution 2-chloro-3-nitrobenzohydrazide

Intramolecular Cyclization to Heterocyclic Systems and Fused Ring Structures (e.g., Indazole Formation)

The benzohydrazide intermediates derived from the reactions described above are primed for intramolecular cyclization to form fused heterocyclic systems, most notably indazoles. The formation of the indazole ring system from 2-chloro-3-nitrobenzohydrazide is a classic example of a condensation-cyclization strategy.

In this intramolecular reaction, one of the nitrogen atoms of the hydrazide moiety acts as an internal nucleophile, attacking the carbon atom bearing the chlorine substituent (C-2). This step is an intramolecular SNAr reaction. The ortho-nitro group is essential for this cyclization, as it activates the C-Cl bond towards nucleophilic displacement. The reaction is typically promoted by a base, which deprotonates the hydrazide to increase its nucleophilicity, and proceeds with the elimination of hydrogen chloride (HCl) to form a 4-nitro-2H-indazol-3(2H)-one ring system. This annulation reaction efficiently transforms a simple benzene derivative into a more complex bicyclic heterocycle, which is a common scaffold in medicinal chemistry. nih.govorganic-chemistry.orgorganic-chemistry.org

Exploration of Multi-component Reactions

While this compound is not typically a primary reactant in documented one-pot multi-component reactions, its significant utility lies in its role as a precursor to substrates for such syntheses. The strategic positioning of the chloro, nitro, and ester groups allows for its conversion into intermediates that are primed for complex heterocyclic constructions, most notably the Friedländer annulation for the synthesis of quinoline derivatives.

The synthetic pathway commences with the selective reduction of the nitro group at the C3 position. This transformation converts this compound into Ethyl 2-chloro-3-aminobenzoate. This resulting ortho-aminoaryl carbonyl compound is a key building block for the Friedländer synthesis.

The Friedländer synthesis is a versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a group of the form -CH₂- adjacent to a carbonyl or other electron-withdrawing group). wikipedia.orgorganic-chemistry.orgnih.gov This reaction, which can be catalyzed by acids or bases, proceeds through an initial condensation followed by a cyclodehydration step to form the quinoline ring system. wikipedia.orgnih.govresearchgate.net When the initial 2-aminoaryl carbonyl compound is generated in situ from its nitro precursor, the entire sequence can function as a one-pot, multi-component process. researchgate.net

For instance, after the reduction of this compound, the resulting Ethyl 2-chloro-3-aminobenzoate can react with a ketone, such as ethyl acetoacetate, in a Friedländer annulation. This specific reaction would yield a polysubstituted quinoline, demonstrating the application of multi-component strategies in elaborating the initial benzoate (B1203000) structure into more complex heterocyclic frameworks.

The table below outlines the components and expected product for a representative Friedländer reaction utilizing the derivative of this compound.

Table 1: Representative Friedländer Annulation

Reactant 1 Reactant 2 Catalyst/Conditions Expected Product

This strategic, two-step approach—reduction followed by a multi-component condensation—highlights the synthetic potential of this compound in the efficient assembly of valuable quinoline scaffolds. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. For "Ethyl 2-chloro-3-nitrobenzoate (B8449086)," these methods would reveal critical information about its molecular conformation, as well as its packing in the solid state.

The existence of polymorphism, the ability of a compound to exist in multiple crystalline forms, has not been documented for Ethyl 2-chloro-3-nitrobenzoate. Similarly, there are no specific studies on its co-crystallization. However, the parent acid, 2-Chloro-4-nitrobenzoic acid , has been successfully used as a coformer in the generation of pharmaceutical co-crystals and molecular salts. nih.gov This suggests that the benzoate (B1203000) moiety possesses the necessary hydrogen bonding capabilities to engage in the formation of multi-component crystalline structures. The solid-state architecture of such compounds is often dictated by a network of intermolecular interactions, including hydrogen bonds and π-π stacking.

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are fundamental for confirming the chemical structure of "this compound" in both solid and solution states. These methods probe the magnetic and vibrational properties of the molecule's constituent atoms and functional groups.

While a dedicated NMR spectral analysis for this compound is not available, the expected chemical shifts and coupling patterns can be inferred from data on its isomers and precursors.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals for both the aromatic and the ethyl ester moieties. The aromatic region would likely display a complex multiplet pattern due to the disubstituted benzene (B151609) ring. For comparison, the aromatic protons of Ethyl 2-nitrobenzoate appear as a multiplet in the range of δ 7.62-7.93 ppm. rsc.org The ethyl group is expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern seen in many ethyl esters. rsc.org

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift, typically in the range of 164-167 ppm, as observed for related compounds like Methyl 3-nitrobenzoate . rsc.org The aromatic carbons would appear in the region of approximately 120-150 ppm, with their exact shifts influenced by the chloro and nitro substituents. The ethyl group carbons would be found at higher field, with the methylene carbon around 60-65 ppm and the methyl carbon around 14 ppm. rsc.org

Heteronuclear NMR Studies: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Ethyl 2-nitrobenzoate δ 7.93 (d, 1H), 7.77 (d, 1H), 7.72–7.62 (m, 2H), 4.40 (q, 2H), 1.36 (t, 3H) rsc.orgNot explicitly provided
Methyl 3-nitrobenzoate δ 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H) rsc.orgδ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.org
Ethyl Benzoate δ 7.94–7.90 (m, 2H), 7.45 (d, 1H), 7.38-7.29 (m, 2H), 4.30–4.19 (m, 2H), 1.30–1.22 (m, 3H) rsc.orgδ 166.4, 132.6, 130.4, 129.4, 128.8, 128.1, 60.8, 14.1 rsc.org

Vibrational spectroscopy probes the characteristic vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent band for the carbonyl (C=O) stretching of the ester is anticipated around 1720-1740 cm⁻¹. Asymmetrical and symmetrical stretching vibrations of the nitro (NO₂) group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. For the parent compound, 2-Chloro-3-nitrobenzoic acid , FT-IR spectra have been recorded, which would share many of the aromatic and nitro group vibrational features. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The nitro group, being a highly polarizable functional group, is expected to give a strong Raman signal. Aromatic ring vibrations are also typically strong in Raman spectra. The Raman spectrum for 2-Chloro-3-nitrobenzoic acid is available and can serve as a reference for the vibrational modes of the substituted benzene ring. nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ and NO. For ethyl esters, fragmentation often includes the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. The fragmentation of the related Ethyl 3-nitrobenzoate shows a prominent molecular ion peak and significant fragments corresponding to the loss of the ethoxy group. nist.gov The presence of the chloro substituent would also influence the fragmentation, potentially leading to the loss of a chlorine radical or HCl.

A plausible fragmentation pathway for this compound could involve the initial loss of the ethoxy radical to form a benzoyl cation, which could then undergo further fragmentation, such as the loss of CO or the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of an organic compound is determined by the electronic transitions between molecular orbitals. In this compound, the principal chromophore is the nitro-substituted benzene ring. The electronic spectrum of such a system is typically characterized by transitions involving the π electrons of the aromatic ring and the non-bonding and π electrons of the nitro group and the ester functional group.

The electronic transitions observed in nitroaromatic compounds generally include:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, often referred to as K-bands. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring, conjugated with the nitro and ester groups.

n → π* transitions: These are lower-energy transitions and result in weaker absorption bands, often called R-bands. They involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro or ester group) to a π* antibonding orbital.

The presence of the chloro, nitro, and ethyl ester substituents on the benzene ring influences the position and intensity of these absorption bands. The nitro group, being a strong electron-withdrawing group, causes a bathochromic shift (red shift) of the primary benzene absorption bands. The chlorine atom, through its inductive and mesomeric effects, and the ester group further modulate these transitions.

While specific experimental data for this compound is not documented in readily accessible literature, data for the related compound, ethyl 3-nitrobenzoate, shows absorption maxima (λmax) at 265 nm and 296 nm. This provides a reasonable approximation of the expected absorption regions for this compound. The band at the shorter wavelength likely corresponds to a π → π* transition, while the band at the longer wavelength may have contributions from both π → π* and n → π* transitions. The precise λmax values for this compound are expected to differ slightly due to the electronic and steric effects of the ortho-chloro substituent.

Table of Expected Electronic Transitions for this compound

Type of TransitionChromophoreExpected Wavelength Range (nm)
π → πNitro-substituted benzene ring250-300
n → πNitro group, Ester carbonyl300-400

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of Ethyl 2-chloro-3-nitrobenzoate (B8449086). These calculations offer a detailed picture of electron distribution and orbital interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules like Ethyl 2-chloro-3-nitrobenzoate. By employing functionals such as B3LYP with basis sets like 6-311+G(d,p), it is possible to obtain reliable molecular geometries and electronic properties. nih.gov DFT calculations can elucidate the effects of the chloro, nitro, and ethyl ester substituents on the electronic structure of the benzene (B151609) ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Nitrobenzoate

PropertyRepresentative ValueSignificance
HOMO Energy -7.5 eVIndicates electron-donating ability
LUMO Energy -2.1 eVIndicates electron-accepting ability and electrophilicity nih.gov
HOMO-LUMO Gap 5.4 eVRelates to chemical reactivity and kinetic stability nih.gov
Dipole Moment 4.5 DInfluences intermolecular interactions and solubility

Note: These values are illustrative and based on typical DFT calculations for similar nitroaromatic compounds.

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the region around the nitro group is expected to be highly electron-deficient (blue), while the ester group's oxygen atoms would be electron-rich (red).

For higher accuracy in energy and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. nih.gov These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation. nih.gov They are particularly useful for benchmarking DFT results and for studying systems where DFT might not be sufficiently accurate. researchgate.net For halogenated nitroaromatic compounds, ab initio calculations can provide precise geometries and interaction energies, which are crucial for understanding non-covalent interactions like halogen bonding. rsc.orgresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is influenced by the rotation around several single bonds, particularly the C(aryl)-C(ester) and C-O bonds of the ethyl ester group. Conformational analysis helps in identifying the most stable conformers and the energy barriers between them. researchgate.net

The potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the energy at each point using quantum chemical methods. mdpi.com For similar ethyl benzoate (B1203000) derivatives, it has been shown that multiple stable conformers can exist with different orientations of the ethoxy group. smolecule.com The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. researchgate.net The presence of the ortho-chloro and nitro groups introduces steric hindrance that significantly influences the preferred conformation of the ethyl ester group.

Reaction Mechanism Prediction and Transition State Characterization

Computational methods are invaluable for predicting reaction mechanisms and characterizing transition states. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the chloro substituent is replaced by a nucleophile. masterorganicchemistry.com The electron-withdrawing nitro group activates the ring for such attacks.

Theoretical calculations can model the entire reaction pathway, including the formation of the Meisenheimer complex, which is a key intermediate in SNAr reactions. allen.in By calculating the energies of reactants, intermediates, transition states, and products, the reaction's feasibility and kinetics can be assessed. nih.gov Methods like DFT can be used to locate the transition state structures and calculate the activation energy barriers, providing insights into the reaction rates. rsc.org For complex reactions, it is also possible to investigate competing reaction pathways.

Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Intrinsic Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical or biological properties. sid.ir For nitroaromatic compounds, QSPR models are often developed to predict properties like toxicity. nih.govoup.com

These models use molecular descriptors calculated from the chemical structure. For this compound, these descriptors would include constitutional indices, topological indices, and quantum chemical parameters like HOMO/LUMO energies and partial atomic charges. scispace.com By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive model can be built. nih.govoup.com Such models can then be used to estimate the properties of new or untested compounds, including different isomers of chloronitrobenzoates.

Table 2: Examples of Descriptors Used in QSPR Studies of Nitroaromatic Compounds

Descriptor TypeExampleInformation Provided
Topological Molecular Connectivity IndexDescribes the branching and complexity of the molecular structure.
Quantum Chemical LUMO Energy (ELUMO)Relates to the electrophilicity and reactivity of the molecule. nih.gov
Electronic Dipole MomentInfluences intermolecular forces and physical properties.
Steric Molar RefractivityRelates to the volume and polarizability of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent. mdpi.com An all-atom force field would be used to model the interactions within the this compound molecule and between the molecule and its environment. mdpi.com

MD simulations can provide a detailed picture of how the solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. nih.gov For instance, simulations in an aqueous environment would reveal the nature of hydrogen bonding between water and the nitro and ester groups. This is particularly important for understanding the behavior of the compound in biological systems or in solution-phase reactions. mdpi.com

Role in Chemical Methodology Development and Precursor Applications

Application as a Synthon in the Synthesis of Diverse Organic Frameworks

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. Ethyl 2-chloro-3-nitrobenzoate (B8449086) is an exemplary synthon, providing a foundational structure for the construction of more complex molecules. The presence of the chloro and nitro groups, both of which are electron-withdrawing, activates the benzene (B151609) ring for certain types of reactions, while also providing sites for further functionalization.

For instance, the chloro group can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates, leading to the formation of new carbon-heteroatom bonds. This versatility is critical in building diverse molecular libraries for drug discovery and materials science. The nitro group can be readily reduced to an amino group, which can then participate in a host of subsequent reactions such as diazotization, acylation, and the formation of heterocyclic rings like benzimidazoles. rsc.org The combination of these reactive sites allows for a stepwise and controlled elaboration of the molecular framework, leading to the synthesis of intricate polycyclic and heterocyclic systems. mdpi.com

Precursor for Advanced Substituted Benzene-Ring Derivatives and Analogues

The term "substituted benzene" refers to a benzene ring on which one or more hydrogen atoms have been replaced by other atoms or groups. schoolwires.net Ethyl 2-chloro-3-nitrobenzoate is a prime precursor for a multitude of advanced substituted benzene derivatives. The existing substituents on the ring direct the position of subsequent modifications, a concept central to aromatic chemistry.

Key transformations of this compound include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding ethyl 2-chloro-3-aminobenzoate. This amino group can then be further modified. For example, it can be acylated, alkylated, or used as a handle to construct fused ring systems.

Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by various nucleophiles. For example, reaction with amines leads to the formation of 3-nitro-2-(substituted amino)benzoates. orgsyn.org

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively. This enables the introduction of a wide array of aryl, heteroaryl, and amino groups.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-chloro-3-nitrobenzoic acid) or transesterified with other alcohols. The resulting carboxylic acid is a versatile intermediate for amide bond formation and other transformations.

These transformations allow for the synthesis of a vast array of substituted benzene analogues with tailored electronic and steric properties for various applications.

Contribution to the Development of Novel Synthetic Reagents and Catalytic Systems

The derivatives of this compound can themselves be utilized as novel reagents or as ligands in catalytic systems. For example, the corresponding amino derivatives can be converted into diazonium salts, which are highly versatile reagents in organic synthesis, capable of being transformed into a wide range of functional groups.

Furthermore, the core structure can be elaborated to create chiral ligands for asymmetric catalysis. By introducing chiral moieties through reactions at the chloro or amino positions, new ligands can be designed to coordinate with metal centers, creating catalysts that can control the stereochemical outcome of a reaction. The development of such specialized catalysts is a significant area of chemical research, enabling the efficient synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

Utility in the Creation of Specialized Chemical Probes and Intermediates for Research

Chemical probes are small molecules used to study biological processes. The versatile chemistry of this compound allows for the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, making its derivatives suitable as scaffolds for chemical probes. The specific substitution pattern can be designed to target particular enzymes or receptors, allowing researchers to investigate their function in a biological context. smolecule.com

Moreover, this compound and its immediate derivatives serve as crucial intermediates in multi-step syntheses of complex target molecules for research purposes. google.com Its availability and well-understood reactivity make it a reliable starting point for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. smolecule.comchemimpex.com For example, it can be a building block in the synthesis of compounds investigated for their potential biological activities. simsonpharma.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3979-45-1 aablocks.com
Molecular Formula C₉H₈ClNO₄ aablocks.com
Molecular Weight 229.62 g/mol sigmaaldrich.com
Appearance Solid fluorochem.co.uk
Purity Typically ≥97% fluorochem.co.uk
SMILES [O-]N+c1cccc(c1Cl)C(=O)OCC aablocks.com

Future Research Directions and Emerging Avenues

Exploration of Photochemical and Electrochemical Reactivity Pathways

The unique electronic properties imparted by the nitro and chloro substituents on the benzoate (B1203000) ring make Ethyl 2-chloro-3-nitrobenzoate (B8449086) a candidate for novel transformations driven by light or electricity.

Photochemical Pathways: Future research will likely investigate the photochemical reactivity of halogenated nitroaromatics. A promising area is the use of transition-metal- and photosensitizer-free photoredox systems for the selective reduction of nitroarenes. organic-chemistry.org Research has demonstrated that a combination of sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) under light irradiation can efficiently reduce nitro groups while tolerating a wide array of functional groups, including halogens. organic-chemistry.org Applying such methods to Ethyl 2-chloro-3-nitrobenzoate could provide a mild and highly selective route to the corresponding aniline (B41778) derivative, a valuable synthetic precursor. Sunlight itself may also be harnessed, as it has been shown to catalyze nitration and halogenation reactions in aqueous environments, a phenomenon that could be explored for novel synthetic applications. nih.gov

Electrochemical Synthesis and Transformations: Electrosynthesis offers a green and highly controllable alternative to conventional chemical redox reactions. A significant future direction is the selective electrochemical reduction of the nitro group. Studies have shown that direct electroreduction of nitroarenes at a cathode often lacks chemoselectivity. nih.gov However, the use of redox mediators, such as polyoxometalates, can achieve highly selective and efficient conversion of substituted nitrobenzenes to their corresponding anilines. nih.govacs.org For example, the electrocatalytic reduction of compounds like methyl-2-nitrobenzoate and ethyl-3-nitrobenzoate has been successfully demonstrated with high selectivity (>99%). nih.govacs.org Future work will focus on adapting these mediated electrochemical methods for this compound, potentially within continuous flow reactors to further enhance efficiency and safety. epa.gov

Development of Continuous Flow Chemistry and Microreactor Synthesis Methodologies

The synthesis of nitroaromatic compounds, including the nitration steps required for this compound, often involves highly exothermic and hazardous reactions. beilstein-journals.org Transitioning these processes from traditional batch reactors to continuous flow systems and microreactors represents a major research thrust aimed at enhancing safety, efficiency, and scalability.

Microreactors and other flow systems offer significant advantages due to their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. rsc.orgsoton.ac.uk This enables precise control over reaction parameters such as temperature, pressure, and residence time, mitigating the risk of thermal runaways and the formation of unwanted byproducts. beilstein-journals.orgresearchgate.net Research has already demonstrated the successful use of microreactors for the nitration of various aromatic compounds, achieving high yields and selectivities in residence times of mere seconds or minutes. soton.ac.ukbeilstein-journals.org

Future work will focus on designing dedicated continuous flow processes for the synthesis of this compound. This involves optimizing parameters such as the choice of nitrating agent, solvent, and reactor design to maximize yield and purity while ensuring inherent process safety. beilstein-journals.orgewadirect.com The ability to scale up production by numbering-up (running multiple reactors in parallel) or by extending run time makes this technology highly attractive for industrial applications. ewadirect.com

ParameterConventional Batch ReactorContinuous Flow/Microreactor
Heat Transfer Poor; risk of localized "hot spots"Excellent; rapid heat dissipation
Mass Transfer Often limited, requires vigorous stirringEnhanced due to short diffusion distances
Safety Higher risk due to large reagent volumesInherently safer with small reaction volumes beilstein-journals.org
Control Difficult to precisely control temperature and mixingPrecise control over temperature, residence time, and stoichiometry soton.ac.uk
Scalability Complex, often requires re-optimizationSimpler scale-up by numbering-up or longer run times ewadirect.com
Reaction Time HoursSeconds to minutes beilstein-journals.org

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools leverage vast reaction databases to propose viable retrosynthetic pathways for a target molecule. acs.orgthe-scientist.com AI platforms can deconstruct a complex derivative of this compound into simpler, commercially available starting materials, suggesting novel disconnections that a human chemist might overlook. chemcopilot.com These systems can evaluate multiple synthetic strategies based on criteria like predicted yield, cost, and step count, significantly reducing the time spent on literature searches and experimental trial-and-error. chemcopilot.com

Reaction Prediction: A key challenge in synthesizing substituted aromatic compounds is controlling regioselectivity. ML models are being developed to predict the outcomes of reactions with remarkable accuracy. researchgate.net For instance, the "RegioML" model predicts the regioselectivity of electrophilic aromatic substitution reactions by using quantum chemical descriptors and a gradient boosting algorithm. rsc.orgsemanticscholar.orgchemrxiv.org Future research will involve training such models on specific datasets of halogenated and nitrated aromatic compounds. This would allow for the a priori prediction of the most likely isomer to form during the synthesis of this compound under various conditions, guiding chemists toward the optimal reagents and parameters to achieve the desired 2-chloro-3-nitro substitution pattern.

AI/ML ApplicationObjectivePotential Impact on Halogenated Nitrobenzoate Chemistry
Retrosynthesis Planning Identify optimal synthetic routes to complex target molecules. the-scientist.comAccelerated discovery of synthetic pathways for novel pharmaceuticals or materials derived from this compound.
Regioselectivity Prediction Predict the major product isomer in aromatic substitution reactions. rsc.orgImproved synthesis of specific isomers like this compound by predicting outcomes and optimizing reaction conditions.
Reaction Condition Optimization Predict optimal temperature, solvent, and catalyst for a desired transformation.Reduced experimental effort and resource consumption; higher yields and purity.
Yield Prediction Estimate the potential yield of a reaction before it is run.Prioritization of high-yielding synthetic routes, leading to more efficient research and development.

Sustainability and Green Chemistry Principles in the Synthesis and Transformations of Halogenated Nitrobenzoates

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net Future research on this compound will be heavily influenced by the drive for more sustainable synthetic processes. This involves a holistic assessment of reactions, from the choice of starting materials to the generation of waste.

The application of green chemistry principles to the synthesis of halogenated nitrobenzoates will focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. organic-chemistry.org

Use of Catalysis: Replacing stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives that can be used in small amounts and recycled. organic-chemistry.org

Safer Solvents and Reagents: Reducing or eliminating the use of hazardous solvents and reagents in favor of greener alternatives, such as water or bio-based solvents. nih.gov

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov

To quantify the "greenness" of a chemical process, a variety of metrics have been developed. Future studies on the synthesis of this compound will likely include the calculation and optimization of these metrics to benchmark new routes against traditional ones.

Green Chemistry MetricDescriptionIdeal Value
Atom Economy (AE) (MW of product / sum of MW of all reactants) x 100%100%
Environmental Factor (E-Factor) Total mass of waste / mass of product0 organic-chemistry.org
Process Mass Intensity (PMI) Total mass input (reactants, solvents, etc.) / mass of product1 nih.gov
Reaction Mass Efficiency (RME) Mass of isolated product / total mass of reactants100% researchgate.net

By integrating these principles and metrics, future research aims to develop synthetic pathways to this compound and its derivatives that are not only chemically efficient but also environmentally responsible.

Q & A

Q. Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
  • Refinement : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are industry standards. SHELXL handles disorder modeling and hydrogen-bond constraints effectively .
    Key Geometric Parameters (from ) :
ParameterValue (Å/°)
C7–Cl bond length1.737 (2)
O2–N–C6–C7 torsion angle-42.2 (3)
Hydrogen bonds (C–H···O)2.85–3.10 Å
These parameters confirm steric effects from the nitro and chloro groups, influencing molecular packing.

Advanced: How does the chloro substituent influence regioselectivity during nitration, and what experimental evidence supports this?

The chloro group acts as a meta-director due to its electron-withdrawing inductive effect. In this compound, nitration occurs preferentially at the para position relative to chlorine (C-3), as observed in analogous compounds like 4-chloro-3-nitrobenzoic acid . Mechanistic Insight :

  • Resonance structures show destabilization of ortho/para intermediates, favoring meta attack.
  • X-ray data confirms the nitro group’s position through bond angle distortions (e.g., C6–C7–Cl angle = 119.8°) .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Case Example : If NMR suggests rotational freedom in the ethyl group but crystallography shows a fixed conformation:

Variable-Temperature NMR : Probe dynamic behavior in solution.

DFT Calculations : Compare optimized gas-phase structures with crystallographic data.

Complementary Techniques : Use IR to confirm hydrogen bonding (absent in solution) or DSC to study phase transitions.
Resolution : Such discrepancies often arise from solid-state packing forces (e.g., C–H···O interactions) that restrict motion, unlike in solution .

Advanced: What role do non-covalent interactions play in the material properties of this compound?

Q. Key Interactions :

  • C–H···O Hydrogen Bonds : Stabilize crystal packing (e.g., H8A···O4 = 2.85 Å).
  • π-Stacking : Nitro and chloro groups create electron-deficient aromatic rings, enabling edge-to-face interactions.
    Impact : These interactions elevate melting points (~120–125°C) and reduce solubility in non-polar solvents. Solubility tests in DMSO vs. hexane can validate these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.